molecular formula C12H10O2S B14254230 5-(1-Benzothiophen-3-yl)oxolan-2-one CAS No. 412276-13-2

5-(1-Benzothiophen-3-yl)oxolan-2-one

Cat. No.: B14254230
CAS No.: 412276-13-2
M. Wt: 218.27 g/mol
InChI Key: YOPGPYOPGSSBDR-UHFFFAOYSA-N
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Description

5-(1-Benzothiophen-3-yl)oxolan-2-one is a chemical compound known for its unique structure, which combines a benzothiophene moiety with an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzothiophen-3-yl)oxolan-2-one typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclization of 1-benzothiophene-3-carboxylic acid derivatives. This process can be catalyzed by rhodium or copper catalysts under specific conditions . Another method involves the Ullmann cross-coupling reaction, which uses copper bromide and 1,10-phenanthroline as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzothiophen-3-yl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-(1-Benzothiophen-3-yl)oxolan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Benzothiophen-3-yl)oxolan-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzothiophene-3-carboxylic acid
  • 2(3H)-Furanone,5-benzo[b]thien-3-yldihydro
  • 5-(1-Benzothiophen-3-yl)dihydro-2(3H)-furanone

Uniqueness

5-(1-Benzothiophen-3-yl)oxolan-2-one is unique due to its specific combination of a benzothiophene moiety with an oxolan-2-one ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

412276-13-2

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

5-(1-benzothiophen-3-yl)oxolan-2-one

InChI

InChI=1S/C12H10O2S/c13-12-6-5-10(14-12)9-7-15-11-4-2-1-3-8(9)11/h1-4,7,10H,5-6H2

InChI Key

YOPGPYOPGSSBDR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1C2=CSC3=CC=CC=C32

Origin of Product

United States

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